molecular formula C14H15N3O B5418268 1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea

1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B5418268
M. Wt: 241.29 g/mol
InChI Key: OEJUNTVVCNUAPJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea is a compound that belongs to the class of urea derivatives It features a unique structure with a 2-methylphenyl group and a 6-methylpyridin-2-yl group connected through a urea linkage

Properties

IUPAC Name

1-(2-methylphenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-6-3-4-8-12(10)16-14(18)17-13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJUNTVVCNUAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-methylphenyl isocyanate with 6-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-(6-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-(2-Methylphenyl)-3-(4-methylpyridin-2-yl)urea: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

    1-(2-Methylphenyl)-3-(2-methylpyridin-2-yl)urea: Another similar compound with a different position of the methyl group on the pyridine ring.

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